ethyl 4-(6-hydroxypyrimidine-4-amido)benzoate
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Overview
Description
Ethyl 4-(6-hydroxypyrimidine-4-amido)benzoate is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Mechanism of Action
The compound can be synthesized through a three-component Biginelli reaction of ethyl 4- (2,4-dioxo-4-phenylbutanamido)benzoate, aromatic aldehyde, and thiourea in acetic acid in the presence of sodium acetate . The resulting compounds are colorless crystalline substances soluble in DMF, DMSO, insoluble in acetic acid, ethanol, and water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(6-hydroxypyrimidine-4-amido)benzoate typically involves multiple steps, including alkylation, esterification, and amidation. One common synthetic route starts with the alkylation of 4-aminobenzoic acid to form ethyl 4-aminobenzoate. This intermediate is then subjected to esterification with ethanol under acidic conditions to yield ethyl 4-aminobenzoate. The final step involves the amidation of ethyl 4-aminobenzoate with 6-hydroxypyrimidine-4-carboxylic acid under appropriate conditions to produce the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. Common industrial methods may involve the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(6-hydroxypyrimidine-4-amido)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the pyrimidine ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Ethyl 4-(6-hydroxypyrimidine-4-amido)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Ethyl 4-(6-hydroxypyrimidine-4-amido)benzoate can be compared with other similar compounds, such as:
Ethyl 4-cyanoacetamido benzoate: Used as a precursor for the synthesis of various heterocyclic compounds.
Ethyl (E)-4-(5-hydroxy-3,4-bis(hydroxyl methyl)-6-methylpyridin-2-yl)diazenyl)benzoate: Known for its nonlinear optical properties.
4-(2-(6-amino-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyrimidin-3-yl)ethyl)benzamide: Exhibits higher antiviral activity compared to some commercial drugs.
Properties
IUPAC Name |
ethyl 4-[(6-oxo-1H-pyrimidine-4-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c1-2-21-14(20)9-3-5-10(6-4-9)17-13(19)11-7-12(18)16-8-15-11/h3-8H,2H2,1H3,(H,17,19)(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWNQWVKRJGOFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=O)NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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